Benzene, 1-chloro-3-(1-propyn-1-yl)-
Overview
Description
Benzene, 1-chloro-3-(1-propyn-1-yl)- is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a propynyl group is attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1-chloro-3-(1-propyn-1-yl)- can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzyl chloride with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of Benzene, 1-chloro-3-(1-propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-3-(1-propyn-1-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in the propynyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Addition Reactions: Halogens (e.g., bromine) or hydrogen in the presence of catalysts like palladium.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Substitution: Formation of amines, thiols, or other substituted derivatives.
Addition: Formation of dihalo derivatives or hydrogenated products.
Oxidation and Reduction: Formation of alcohols, ketones, or fully reduced hydrocarbons.
Scientific Research Applications
Benzene, 1-chloro-3-(1-propyn-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-3-(1-propyn-1-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The propynyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the propynyl group to the benzene ring.
Cinnamyl chloride: Contains a similar propynyl group but attached to a different position on the benzene ring.
1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure with a methyl group instead of chlorine.
Properties
IUPAC Name |
1-chloro-3-prop-1-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLHFSXVJXWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498685 | |
Record name | 1-Chloro-3-(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43136-84-1 | |
Record name | 1-Chloro-3-(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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